![molecular formula C7H12N2O B3221322 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine CAS No. 1206972-55-5](/img/structure/B3221322.png)
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Description
“(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine” is a chemical compound that is a derivative of oxazole . Oxazole is a heterocyclic aromatic organic compound containing one oxygen atom and two nitrogen atoms . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound hydrochloride” is C7H13ClN2O, and its molecular weight is 176.64 . Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .Future Directions
Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities . They are considered valuable for medical applications . Therefore, future research could focus on synthesizing various oxazole derivatives, including “(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine”, and screening them for various biological activities.
properties
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDASPJREHJWRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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